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Compound of Interest

Compound Name: Fpl 14294

Cat. No.: B1673591

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic cholecystokinin (CCK)
analog, FPL 14294, and the native peptide, CCK-8. The data presented herein, supported by
detailed experimental protocols and signaling pathway diagrams, demonstrates the superior
therapeutic potential of FPL 14294, particularly in the context of appetite suppression.

Executive Summary

FPL 14294, a metabolically stable analog of CCK-8, exhibits a significantly enhanced anorectic
profile compared to its native counterpart. While maintaining a comparable in vitro receptor
binding affinity and potency for gallbladder contraction, FPL 14294 is over 200 times more
potent in inhibiting food intake in fasted rats. A key differentiator is its efficacy upon intranasal
administration, a route where native CCK-8 is inactive. This enhanced in vivo potency and
alternative delivery route position FPL 14294 as a promising candidate for therapeutic
applications targeting satiety and weight management.

Data Presentation

The following tables summarize the quantitative comparison between FPL 14294 and native
CCK-8 based on available experimental data.

Table 1: Receptor Binding Affinity
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Compound Receptor Affinity (Ki)

Native CCK-8 CCK-A ~0.6-1 nM[1]

CCK-B ~0.3-1 nM[1]

FPL 14294 CCK-A Comparable to CCK-8[2]
CCK-B Comparable to CCK-8[2]

Table 2: In Vitro Potency - Gallbladder Contraction

Compound Potency (EC50)
Native CCK-8 Comparable to FPL 14294[2]
FPL 14294 Comparable to CCK-8

Table 3: In Vivo Efficacy - Anorectic Activity in Fasted Rats

Administration Potency (Food .
Compound o Effective Dose
Route Intake Inhibition)
Native CCK-8 Intraperitoneal Baseline -
Inactive at doses up to
Intranasal -
500 pg/kg
) >200 times more
FPL 14294 Intraperitoneal -
potent than CCK-8
Potent anorectic
Intranasal 5 po/kg

activity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assay
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Objective: To determine the binding affinity of FPL 14294 and native CCK-8 to CCK-A and
CCK-B receptors.

Methodology:

Membrane Preparation: Membranes are prepared from tissues or cells expressing either
CCK-A (e.g., guinea pig pancreas) or CCK-B (e.g., guinea pig cerebral cortex) receptors.

Radioligand: A radiolabeled CCK analog, such as [125]]Bolton-Hunter-CCK-8, is used as the
ligand.

Competition Binding: The membrane preparations are incubated with a fixed concentration of
the radioligand and varying concentrations of the unlabeled competitor (native CCK-8 or FPL
14294).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of
the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the
Cheng-Prusoff equation.

In Vitro Gallbladder Contraction Assay

Objective: To assess the potency of FPL 14294 and native CCK-8 in inducing gallbladder
muscle contraction.

Methodology:

o Tissue Preparation: Gallbladders are excised from guinea pigs and longitudinal muscle strips
are prepared.

» Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological
salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5%
Co2.
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 Isometric Tension Recording: The strips are connected to isometric force transducers to
record changes in muscle tension.

e Cumulative Concentration-Response: After an equilibration period, cumulative
concentrations of either native CCK-8 or FPL 14294 are added to the organ bath.

o Data Analysis: The contractile responses are measured, and concentration-response curves
are constructed to determine the EC50 value (the concentration that produces 50% of the
maximal response).

Anorectic Activity in Fasted Rats

Objective: To evaluate the in vivo efficacy of FPL 14294 and native CCK-8 in suppressing food
intake.

Methodology:

e Animal Model: Male Sprague-Dawley rats are used. The animals are fasted for 21 hours
prior to the experiment but have free access to water.

e Drug Administration:

o Intraperitoneal (IP): FPL 14294 or native CCK-8 is dissolved in a suitable vehicle and
administered via intraperitoneal injection.

o Intranasal (IN): A solution of FPL 14294 or native CCK-8 is administered into the nostrils of
the rats using a micropipette.

e Food Intake Measurement: Immediately after drug administration, the rats are presented with
a pre-weighed amount of food. Food intake is measured at specific time points (e.g., over a
3-hour period).

o Data Analysis: The food intake in the treated groups is compared to that of a vehicle-treated
control group to determine the percentage of inhibition. The anorectic effects are further
characterized by determining the effective dose (ED50) for food intake suppression. The
involvement of CCK receptor subtypes is investigated by pre-treating animals with selective
CCK-A (e.g., MK-329) or CCK-B (e.g., L365,260) antagonists.
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Signaling Pathways

Both native CCK-8 and its analog, FPL 14294, are believed to exert their physiological effects
through the activation of CCK-A and CCK-B receptors, which are G-protein coupled receptors
(GPCRs). The anorectic effects of both compounds are mediated through the CCK-A receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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